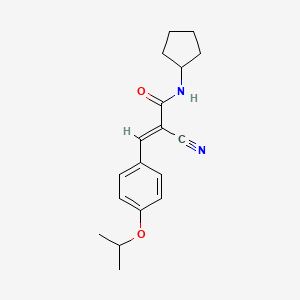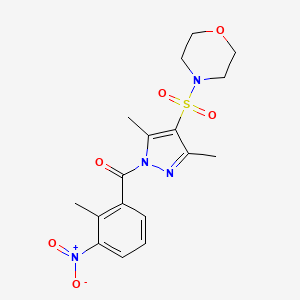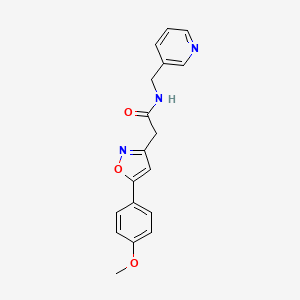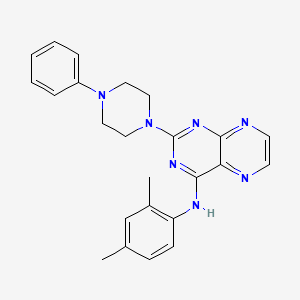
Ácido 2-oxo-1,2,5,6,7,8-hexahidro-5,8-metanoquinolina-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Oxo-1,2,5,6,7,8-hexahydro-5,8-methanoquinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 1536769-34-2 . It has a molecular weight of 205.21 . The IUPAC name for this compound is 2-hydroxy-5,6,7,8-tetrahydro-5,8-methanoquinoline-3-carboxylic acid . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO3/c13-10-8(11(14)15)4-7-5-1-2-6(3-5)9(7)12-10/h4-6H,1-3H2,(H,12,13)(H,14,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a white to yellow solid . Its molecular weight is 205.21 . The IUPAC name is 2-hydroxy-5,6,7,8-tetrahydro-5,8-methanoquinoline-3-carboxylic acid . The InChI code is 1S/C11H11NO3/c13-10-8(11(14)15)4-7-5-1-2-6(3-5)9(7)12-10/h4-6H,1-3H2,(H,12,13)(H,14,15) .Mecanismo De Acción
2-Oxo-1,2,5,6,7,8-hexahydro-5,8-methanoquinoline-3-carboxylic acid binds to a specific site on the NMDA receptor, known as the phencyclidine (PCP) site, and blocks the channel pore, preventing the influx of calcium ions into the neuron. This results in the inhibition of synaptic transmission and the suppression of neuronal activity. The blockade of the NMDA receptor has been shown to produce a range of effects, including analgesia, anesthesia, and neuroprotection.
Biochemical and Physiological Effects:
2-Oxo-1,2,5,6,7,8-hexahydro-5,8-methanoquinoline-3-carboxylic acid has been shown to produce a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the alteration of protein synthesis. It has also been shown to induce apoptosis in certain cell types, suggesting a potential role in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Oxo-1,2,5,6,7,8-hexahydro-5,8-methanoquinoline-3-carboxylic acid is its specificity for the NMDA receptor, which allows for the selective manipulation of this receptor in experimental settings. However, its non-competitive nature and long-lasting effects can make it difficult to interpret results and may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-Oxo-1,2,5,6,7,8-hexahydro-5,8-methanoquinoline-3-carboxylic acid, including the development of novel NMDA receptor antagonists with improved pharmacological properties, the investigation of the role of the NMDA receptor in neurodegenerative diseases, and the exploration of the potential therapeutic applications of 2-Oxo-1,2,5,6,7,8-hexahydro-5,8-methanoquinoline-3-carboxylic acid in cancer and other diseases. Additionally, the use of 2-Oxo-1,2,5,6,7,8-hexahydro-5,8-methanoquinoline-3-carboxylic acid in combination with other drugs or therapies may provide new avenues for the treatment of various disorders.
Métodos De Síntesis
2-Oxo-1,2,5,6,7,8-hexahydro-5,8-methanoquinoline-3-carboxylic acid can be synthesized through a multi-step process involving the condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, followed by reduction and cyclization. The final product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
- Derivados de Illudalano: Los investigadores emplean este compuesto como intermedio en la síntesis de illudalanos, que son productos naturales con diversas actividades biológicas .
- Tiazinoisoquinolinas: La estructura del compuesto permite la síntesis de tiazinoisoquinolinas, que exhiben propiedades farmacológicas interesantes .
Síntesis de Productos Naturales
Química Heterocíclica
Pruebas Farmacéuticas y Estándares de Referencia
Safety and Hazards
Propiedades
IUPAC Name |
4-oxo-3-azatricyclo[6.2.1.02,7]undeca-2(7),5-diene-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-8(11(14)15)4-7-5-1-2-6(3-5)9(7)12-10/h4-6H,1-3H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBPBOAICXSCIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3=C2NC(=O)C(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

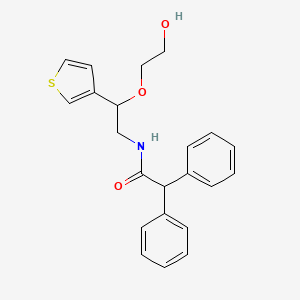
![N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2461000.png)
![ethyl 1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2461001.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2461004.png)
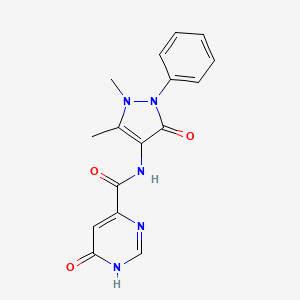
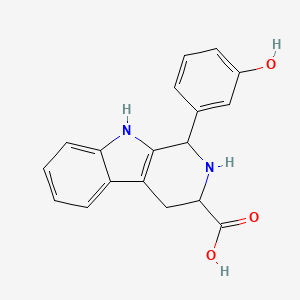

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide](/img/structure/B2461013.png)
